Stearoyl lysophosphatidylethanolamine
Description
Structure
2D Structure
Properties
IUPAC Name |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h22,25H,2-21,24H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYWOYAFBUOUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263636 | |
| Record name | 1-Stearoyl-3-glycerylphosphorylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51827-57-7 | |
| Record name | 1-Stearoyl-3-glycerylphosphorylethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51827-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Stearoyl-3-glycerylphosphorylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of Lysophosphatidylethanolamines
Enzymatic Generation of Lysophosphatidylethanolamines
The primary route for the formation of LPEs involves the enzymatic hydrolysis of PEs, a major constituent of cellular membranes. This process is predominantly carried out by a class of enzymes known as phospholipases.
Phospholipase A-Type Reactions in Lysophosphatidylethanolamine Formation
The generation of LPEs from PEs is largely attributed to the action of phospholipase A2 (PLA2) enzymes. wikipedia.orgcaymanchem.com These enzymes catalyze the hydrolysis of the fatty acid at the sn-2 position of a glycerophospholipid, such as PE, resulting in the formation of a free fatty acid and a lysophospholipid, in this case, LPE. nih.govresearchgate.net Phospholipase A1 (PLA1) enzymes can also contribute by cleaving the fatty acid at the sn-1 position, although PLA2-mediated hydrolysis is the more commonly cited pathway for LPE production. nih.gov This enzymatic action is a key step in the remodeling of membrane phospholipids (B1166683), a process often referred to as the Lands cycle. nih.gov
Contributions of Specific Phospholipase Isoforms to Lysophosphatidylethanolamine Generation
Various isoforms of phospholipase A2 are involved in the generation of LPEs, and their activity can be specific to certain cellular compartments and conditions. These isoforms are broadly categorized into cytosolic (cPLA2), secretory (sPLA2), and calcium-independent (iPLA2) PLA2s. researchgate.net Lysosomal phospholipase A2 (LPLA2) has been identified as an enzyme that can release fatty acids from both the sn-1 and sn-2 positions of PE, particularly at an acidic pH, characteristic of lysosomes. nih.govwustl.edu The specific contributions of these isoforms can vary, influencing the types of LPEs produced and their subsequent signaling roles.
Alternative Lysophosphatidylethanolamine Synthesis Routes
While phospholipase A-mediated hydrolysis is the main pathway, other routes for LPE synthesis exist. For instance, LPE can be generated through the action of lecithin-cholesterol acyltransferase (LCAT). researchgate.net This enzyme transfers a fatty acid from phosphatidylcholine (PC) to cholesterol, producing cholesteryl ester and lysophosphatidylcholine (B164491) (LPC). While the primary substrate is PC, the broader family of enzymes to which LCAT belongs can act on other phospholipids. Additionally, some studies suggest the possibility of enzymatic synthesis of LPEs through the direct esterification of glycerophosphoethanolamine. nih.gov Chemical synthesis methods have also been developed for producing LPE analogs for research purposes. nih.gov
Acyltransferase-Mediated Metabolism of Lysophosphatidylethanolamines
Once formed, LPEs can be metabolized through reacylation, a process that converts them back into PEs. This is a crucial step for maintaining membrane homeostasis and is carried out by acyltransferases.
Acyl-CoA:Lysophosphatidylethanolamine Acyltransferase (LPEAT) Activity and Phosphatidylethanolamine (B1630911) Synthesis
The primary enzymes responsible for the reacylation of LPEs are Acyl-CoA:lysophosphatidylethanolamine acyltransferases (LPEATs). mdpi.commonarchinitiative.org These enzymes catalyze the transfer of a fatty acyl group from an acyl-CoA molecule to the free hydroxyl group of an LPE, thereby reforming a PE molecule. mdpi.com This process is a key part of the Lands cycle, allowing for the remodeling of the fatty acid composition of PEs. mdpi.com Studies in Arabidopsis thaliana have identified two LPEAT enzymes, LPEAT1 and LPEAT2, which are crucial for maintaining adequate levels of PE and for normal plant growth. nih.govnih.gov LPEAT1 is localized to the endoplasmic reticulum, while LPEAT2 is found in the Golgi and late endosomes. mdpi.com
The activity of LPEATs can show specificity for different acyl-CoA substrates. For example, in Arabidopsis, LPEAT1 preferentially utilizes 16:0-CoA, while LPEAT2 shows higher activity with 20:0-CoA. nih.gov This substrate preference allows for the selective incorporation of different fatty acids into PE molecules, thereby tailoring the properties of cellular membranes. researchgate.net
Lysophosphatidylcholine Acyltransferase (LPCAT) Family Interactions with Lysophosphatidylethanolamines
The lysophosphatidylcholine acyltransferase (LPCAT) family of enzymes, which are primarily known for reacylating LPC to form PC, can also exhibit activity towards other lysophospholipids, including LPE. nih.govnih.gov For instance, LPCAT4 has been shown to possess LPE acyltransferase activity. nih.gov This cross-reactivity suggests a degree of overlap in the metabolic pathways of different lysophospholipids and highlights the complexity of phospholipid remodeling. pnas.org The ability of LPCAT enzymes to utilize LPE as a substrate indicates their role in maintaining the balance of not only PCs but also PEs within the cell. nih.gov
| Enzyme Family | Primary Function | Interaction with LPE |
| Phospholipase A2 (PLA2) | Hydrolyzes the sn-2 fatty acid of phospholipids. nih.gov | Major pathway for LPE generation from PE. wikipedia.org |
| Acyl-CoA:Lysophosphatidylethanolamine Acyltransferase (LPEAT) | Reacylates LPE to form PE. mdpi.com | Primary pathway for LPE metabolism and PE remodeling. mdpi.com |
| Lysophosphatidylcholine Acyltransferase (LPCAT) | Primarily reacylates LPC to form PC. nih.gov | Certain isoforms (e.g., LPCAT4) can acylate LPE. nih.gov |
Regulation of Lysophosphatidylethanolamine Homeostasis
The cellular concentration of lysophosphatidylethanolamines is tightly controlled through a balance of synthesis and degradation, involving several key enzymes and regulatory networks. This homeostatic control is vital as LPEs are bioactive lipids involved in various cellular processes. researchgate.net
Role of Monoacylglycerol Lipase (B570770) (MAGL) in Lysophosphatidylethanolamine Production
Monoacylglycerol lipase (MAGL) is a crucial serine hydrolase that primarily catalyzes the final step in the hydrolysis of triglycerides, breaking down monoacylglycerols into free fatty acids and glycerol (B35011). nih.govwikipedia.org It plays a significant role in degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule. wikipedia.orgtaylorandfrancis.com
While MAGL does not directly produce lysophosphatidylethanolamine, its function is integral to the broader landscape of lipid metabolism that influences LPE homeostasis. By regulating the pool of free fatty acids, such as arachidonic acid derived from 2-AG, MAGL influences the availability of substrates for the synthesis of various lipid classes and signaling molecules. nih.gov The intricate network of lipid precursors means that MAGL's activity can indirectly affect the metabolic flux and signaling pathways that intersect with LPE metabolism. nih.gov Its role positions it at a crossroads between the endocannabinoid system and lipid signaling pathways, highlighting the interconnectedness of cellular lipid networks. nih.gov
Impact of Stearoyl-CoA Desaturase (SCD1) on Lysophosphatidylethanolamine-Related Lipid Profiles
Stearoyl-CoA desaturase 1 (SCD1) is a key enzyme in lipid metabolism that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids, primarily converting stearoyl-CoA to oleoyl-CoA. nih.gov Research has shown a significant regulatory interplay between LPEs and SCD1 activity.
In studies using a human liver-derived cell line, supplementation with LPE (specifically lysoPE 18:2) led to a notable decrease in the expression of the SCD1 gene. nih.govresearchgate.netmdpi.com This downregulation of SCD1 is significant because the enzyme is a critical point in controlling fatty acid biosynthesis. nih.gov Mice deficient in SCD1 show protection against diet-induced steatosis (fatty liver), which is attributed to a reduction in lipogenesis and an increase in β-oxidation. nih.govnih.gov The finding that LPE can suppress SCD1 expression suggests a feedback mechanism where LPE levels can influence the cellular fatty acid profile by modulating the synthesis of monounsaturated fats. nih.govresearchgate.netmdpi.com This interaction is a key aspect of how LPEs are involved in regulating broader lipid metabolism and accumulation. nih.gov
Table 1: Effect of Lysophosphatidylethanolamine (lysoPE 18:2) Supplementation on Gene Expression in a Human Liver-Derived Cell Line This table is interactive. You can sort and filter the data.
| Gene | Function | Effect of lysoPE 18:2 Supplementation | Reference |
|---|---|---|---|
| SCD1 | Catalyzes biosynthesis of monounsaturated fatty acids from saturated fatty acids. | Significantly lower expression. | nih.govresearchgate.netmdpi.com |
| SREBP1 | Transcription factor that regulates SCD1 and fatty acid biosynthesis. | Significantly lower expression. | nih.govresearchgate.net |
| ATGL | Hydrolyzes triacylglycerols (TAGs) to diacylglycerols. | Significantly lower expression. | nih.govresearchgate.netmdpi.com |
| DGAT1 | Acylates diacylglycerols to synthesize triacylglycerols. | No significant difference. | nih.gov |
| PPARγ | Regulates genes involved in lipogenesis and fatty acid transport. | Downregulated expression. | mdpi.com |
| CD36 | Fatty acid transporter. | Downregulated expression. | mdpi.com |
Transcriptional and Post-Translational Control of Lysophosphatidylethanolamine Metabolizing Enzymes
The homeostasis of LPE is regulated at both the transcriptional and post-translational levels, controlling the enzymes responsible for its synthesis and breakdown.
Transcriptional Control:
SREBP1: Studies have demonstrated that LPE supplementation can significantly reduce the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1). nih.govresearchgate.net SREBP1 is a master transcription factor that governs the expression of genes involved in fatty acid biosynthesis, including SCD1. nih.gov By downregulating SREBP1, LPE effectively curbs the entire lipogenesis pathway at the transcriptional level.
ATGL: The expression of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme for the hydrolysis of stored triacylglycerols, is also significantly downregulated by LPE supplementation. nih.govresearchgate.netnih.gov This suppression of ATGL suggests that LPE can lead to the accumulation of lipid droplets by inhibiting their breakdown. researchgate.net
Enzymatic Control and Degradation:
Lysophospholipases (LYPLAs): LPEs are metabolized by the action of lysophospholipases, such as lysophospholipase A1 (LYPLA1) and lysophospholipase A2 (LYPLA2). researchgate.net These enzymes hydrolyze LPEs, and their coordinated action is crucial for maintaining lipid homeostasis. If one enzyme is lost, the other can often compensate, but the deletion of both leads to a dramatic increase in LPE levels. researchgate.net
Lysophosphatidylethanolamine Acyltransferases (LPEATs): LPEs are converted back into phosphatidylethanolamines through acylation by LPEAT enzymes, such as LPEAT1 and LPEAT2. nih.gov This reaction removes LPE from the active pool. The disruption of these enzymes leads to an increased intracellular concentration of LPE. nih.gov
Interplay with Other Lipid Metabolism Pathways
The metabolism of stearoyl lysophosphatidylethanolamine and other LPEs is not an isolated process but is deeply integrated with other major lipid metabolic pathways.
Phosphatidylethanolamine (PE) and Triacylglycerol (TAG) Metabolism: LPE metabolism is directly linked to the PE cycle. LPEs serve as precursors that can be re-acylated to form PE, which is essential for membrane structure. nih.govnih.gov Furthermore, LPE has a pronounced effect on triacylglycerol (TAG) metabolism. By downregulating ATGL, the primary enzyme for TAG breakdown, LPE promotes the accumulation of TAG within cellular lipid droplets. nih.govresearchgate.netmdpi.com This suggests a pathological role for LPE in conditions like fatty liver disease. researchgate.netmdpi.com
Fatty Acid Synthesis and Uptake: Through the downregulation of the transcription factor SREBP1 and its target gene SCD1, LPE influences de novo fatty acid synthesis. nih.gov This indicates that high levels of LPE can signal a state of lipid sufficiency, thereby reducing the production of new fatty acids. It also affects the expression of the fatty acid transporter CD36, suggesting an impact on fatty acid uptake from the environment. mdpi.com
Endocannabinoid Signaling: The regulation of the fatty acid pool by enzymes like MAGL connects LPE homeostasis with the endocannabinoid system. nih.gov Although the link is indirect, the shared pool of precursors like arachidonic acid means that shifts in endocannabinoid signaling can influence the availability of substrates for other lipid pathways, including the synthesis and modification of LPEs.
Cellular and Molecular Mechanisms of Action of Stearoyl Lysophosphatidylethanolamine
G-Protein Coupled Receptor (GPCR) Signaling and Activation
GPCRs represent the largest superfamily of cell surface receptors and are primary targets for many signaling molecules, including lysophospholipids. nih.govbiomolther.org The binding of a ligand like stearoyl lysophosphatidylethanolamine to a GPCR initiates a conformational change in the receptor, which in turn activates intracellular G-proteins and triggers a cascade of downstream signaling events. biomolther.org
The signaling actions of this compound are nuanced and exhibit cell-type specificity, largely dictated by the profile of GPCRs present on the cell surface. semanticscholar.orgsmartscitech.com Research indicates that lysophosphatidylethanolamine (LPE) can mediate its effects through receptors primarily known for responding to other lysophospholipids, such as lysophosphatidic acid (LPA). semanticscholar.orgsmartscitech.com
Specifically, the LPA₁ receptor, a well-characterized GPCR, has been identified as a receptor for LPE in certain cell types. semanticscholar.orgsmartscitech.comnih.gov In cell lines like the human breast cancer cell line MDA-MB-231 and the rat pheochromocytoma cell line PC-12, LPE and LPA exhibit cross-desensitization, where pre-treatment with one lipid diminishes the cellular response to the other. semanticscholar.org This suggests that in these cells, both lipids may act through a common receptor, likely LPA₁. semanticscholar.org
However, this interaction is not universal. In the human ovarian cancer cell line SK-OV3, which also expresses the LPA₁ receptor, such cross-desensitization does not occur. semanticscholar.org This finding implies that in SK-OV3 cells, this compound likely utilizes a different, as-yet-unidentified GPCR to exert its effects. semanticscholar.org The signaling in these cells was found to be sensitive to pertussis toxin, pointing towards the involvement of a distinct GPCR coupled to specific G-proteins. semanticscholar.org
Table 1: Receptor Interaction Specificity of Lysophosphatidylethanolamine (LPE) in Various Cell Lines
| Cell Line | Proposed Receptor Interaction | Key Finding |
| MDA-MB-231 | LPA₁ Receptor | LPE and LPA show cross-desensitization, suggesting a shared receptor. semanticscholar.org |
| PC-12 | LPA₁ Receptor | LPE and LPA show cross-desensitization, suggesting a shared receptor. semanticscholar.org |
| SK-OV3 | Undiscovered GPCR | No cross-desensitization with LPA, indicating a distinct receptor mechanism. semanticscholar.org |
Upon receptor activation, GPCRs couple to heterotrimeric G-proteins, which are broadly classified into several families, including Gq/11 and Gi/Go, among others. nih.gov The specific G-protein family activated determines the subsequent intracellular signaling pathways. nih.govnih.gov
Gq/11: Activation of the Gq/11 family of G-proteins typically leads to the stimulation of Phospholipase C (PLC). elifesciences.org
Gi/Go: The Gi/Go family is primarily known for inhibiting adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. elifesciences.org They can also be involved in the activation of other signaling pathways. nih.gov
The action of this compound in SK-OV3 ovarian cancer cells was shown to be mediated by a pertussis toxin-sensitive G-protein. semanticscholar.org Pertussis toxin specifically inhibits the activity of the Gi/Go family of G-proteins, providing strong evidence that this compound signals through a Gi/Go-coupled receptor in these cells. semanticscholar.org Furthermore, the LPA₁ receptor, which interacts with LPE in other cell types, is known to couple with Gi proteins. nih.govnih.gov Lysophospholipids as a class are known to signal through various G-proteins, including both Gq/11 and Gi. nih.gov
A key event in the signaling cascade initiated by many GPCRs is the mobilization of intracellular calcium ([Ca²⁺]i). semanticscholar.org This process is classically linked to the activation of the Gq/11-PLC pathway. elifesciences.org Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). youtube.com IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and elevating [Ca²⁺]i. elifesciences.org
Studies have demonstrated that LPE, including stearoyl LPE, can elicit robust [Ca²⁺]i responses in multiple cell lines, such as MDA-MB-231, PC-12, and SK-OV3 cells. semanticscholar.org The ability of lysophospholipids to induce an increase in cytosolic calcium is a critical component of their signaling mechanism, leading to the activation of various calcium-dependent enzymes and cellular processes. nih.gov
Activation of Intracellular Kinase Cascades
The signals initiated at the cell surface by GPCR activation are transmitted and amplified within the cell through complex networks of protein kinases. This compound has been shown to activate key kinase cascades, including the MAPK/ERK pathway, which is central to regulating cell growth and proliferation. nih.govraybiotech.com
The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals from receptors to the nucleus, influencing gene expression and fundamental cellular processes like proliferation, differentiation, and survival. raybiotech.comwikipedia.orgnih.gov The core of this pathway is a three-tiered kinase cascade involving Raf (a MAP3K), MEK (a MAP2K), and ERK (a MAPK). wikipedia.org
Activation of GPCRs is a known trigger for the MAPK/ERK pathway. nih.gov Research has identified LPE as a "neuronutrient activator" that functions through the mitogen-activated protein kinase signaling pathway in pheochromocytoma cells. nih.gov This activation of ERK1/2 is a crucial downstream consequence of this compound engagement with its receptor, linking the lysophospholipid to the regulation of vital cell functions. nih.govwikipedia.org
Phospholipase C (PLC) is a pivotal enzyme in signal transduction, acting as a downstream effector of G-protein activation, particularly G-proteins of the Gq/11 family. elifesciences.orgyoutube.com As mentioned, activated PLC hydrolyzes PIP₂ to generate the second messengers IP₃ and DAG. youtube.com
The involvement of PLC is strongly implied by the observed intracellular calcium mobilization following LPE stimulation. semanticscholar.orgelifesciences.org The generation of IP₃ by PLC directly links the GPCR activation at the plasma membrane to the release of calcium from intracellular stores. elifesciences.orgyoutube.com This places PLC as a critical intermediary in the signaling pathway connecting this compound to calcium-dependent cellular events.
Table 2: Summary of Intracellular Signaling Events Activated by this compound
| Signaling Event | Key Mechanism | Associated Cellular Outcome |
| G-Protein Coupling | Interacts with Gi/Go (pertussis toxin-sensitive) and likely Gq/11 families. semanticscholar.orgnih.gov | Initiation of distinct downstream cascades. elifesciences.org |
| Calcium Mobilization | Gq/11 activation of PLC leads to IP₃ production and Ca²⁺ release. elifesciences.orgyoutube.com | Activation of calcium-dependent processes. nih.gov |
| MAPK/ERK Activation | GPCR activation triggers the Raf-MEK-ERK kinase cascade. wikipedia.orgnih.gov | Regulation of gene expression, cell proliferation, and survival. raybiotech.com |
Protein Kinase C (PKC) Modulations by Lysophosphatidylethanolamine
Lysophospholipids, the class of molecules to which this compound belongs, are recognized as modulators of Protein Kinase C (PKC), a critical family of enzymes in signal transduction. Research on related lysophospholipids, such as lysophosphatidylcholine (B164491) (lyso-PC), demonstrates a biphasic, concentration-dependent regulation of PKC activity. nih.gov At low micromolar concentrations (<20 µM), these molecules can stimulate PKC, while at higher concentrations (>30 µM), they become inhibitory. nih.gov
This modulation is not independent; it requires the presence of other cellular components. The stimulation of PKC by lysophospholipids is dependent on the presence of phosphatidylserine (B164497) (PS) and calcium ions (Ca2+). nih.gov The presence of the lysophospholipid appears to enhance the enzyme's affinity for PS. nih.gov Furthermore, lysophospholipids can act synergistically with diacylglycerol (DAG), another key activator of PKC, to enhance enzyme stimulation. nih.gov This suggests that this compound could play a role in fine-tuning cellular signaling events by modulating the activity of PKC in response to various physiological stimuli that lead to its production. nih.gov The interaction is specific, as these effects are not observed on other kinases like myosin light chain kinase or cAMP-dependent protein kinase. nih.gov
Table 1: Effects of Lysophospholipids on Protein Kinase C (PKC) Activity
| Concentration Range | Effect on PKC | Required Co-factors | Interaction with Other Activators |
| Low (<20 µM) | Stimulation | Phosphatidylserine (PS), Ca2+ | Synergistic with Diacylglycerol (DAG) |
| High (>30 µM) | Inhibition | Not Applicable | Inhibits overall activity |
| Data derived from studies on related lysophospholipids. nih.gov |
Lysophosphatidylethanolamine Influence on Cellular Membrane Dynamics and Structure
As a lysophospholipid, this compound is an intrinsic component of the cell membrane, albeit a minor one. nih.gov Its structure, possessing a single fatty acid tail attached to a glycerol (B35011) backbone and a phosphoethanolamine headgroup, gives it a conical shape that can influence the physical properties of the lipid bilayer. lipotype.comnih.gov The incorporation of LPEs into a membrane can alter its dynamics and structure.
LPEs can influence the spacing between phospholipid headgroups and affect membrane fluidity. nih.gov The presence of phosphatidylethanolamine (B1630911) (the precursor to LPE) and its derivatives can modulate the interactions between phospholipid headgroups, which in turn can potentiate or attenuate the activity of membrane-associated enzymes like PKC. nih.gov In some biological contexts, LPEs function as inhibitors of key enzymes involved in membrane lipid degradation, such as phospholipase D (PLD), which is active during senescence. wikipedia.orglipotype.com By inhibiting such enzymes, LPEs can help retard the breakdown of the membrane, a function that has been observed to delay senescence in plant leaves and fruits. wikipedia.orglipotype.com Furthermore, studies have shown that supplementation with LPE can lead to the formation of cellular lipid droplets, indicating a significant impact on lipid storage and metabolism within the cell. nih.govresearchgate.net
Table 2: Influence of Lysophosphatidylethanolamine (LPE) on Membrane Properties
| Aspect | Influence of LPE | Consequence |
| Membrane Structure | Alters phospholipid headgroup spacing | Modulates activity of membrane-bound proteins. nih.gov |
| Enzyme Activity | Inhibits membrane degradation enzymes (e.g., Phospholipase D) | Retards senescence and maintains membrane integrity. wikipedia.orglipotype.com |
| Lipid Storage | Induces formation of lipid droplets | Affects cellular lipid metabolism and storage. nih.govresearchgate.net |
| Cellular Processes | Involved in differentiation and migration | Participates in neuronal and cancer cell signaling. lipotype.com |
Modulation of Gene Expression and Protein Regulation by Lysophosphatidylethanolamines
Beyond their structural and enzyme-modulating roles, lysophosphatidylethanolamines are bioactive lipids that can act as signaling molecules to regulate gene expression. nih.gov This regulation can occur through various pathways, including those involving G-protein-coupled receptors (GPCRs). nih.gov
Detailed research in a human liver-derived cell line demonstrated that exposure to LPE significantly alters the expression of genes central to lipid metabolism. nih.govresearchgate.net Specifically, LPE was found to downregulate the expression of key genes involved in fatty acid synthesis and processing. nih.gov These findings suggest that LPE is not merely a structural lipid but a potent signaling molecule that can trigger changes in the cell's transcriptional profile, particularly concerning energy homeostasis and lipid management. nih.govresearchgate.net
Table 3: Gene Expression Regulated by Lysophosphatidylethanolamine (LPE) in Human Liver-Derived Cells
| Gene | Full Name | Function | Effect of LPE |
| SREBP1 | Sterol Regulatory Element-Binding Protein 1 | Transcription factor that controls fatty acid biosynthesis. nih.gov | Downregulation |
| SCD1 | Stearoyl-CoA Desaturase 1 | Catalyzes biosynthesis of monounsaturated fatty acids. nih.gov | Downregulation |
| ATGL | Adipose Triglyceride Lipase (B570770) | Hydrolyzes triacylglycerols (TAGs), initiating lipolysis. nih.gov | Downregulation |
| Data sourced from studies on LPE 18:2 in a human liver-derived cell line. nih.gov |
Biological Roles of Stearoyl Lysophosphatidylethanolamine in Physiological Processes
Neurotrophic Activities and Neuronal Development
Recent studies have highlighted the significant role of stearoyl lysophosphatidylethanolamine in the central nervous system, particularly in promoting neuronal development and offering protection against neuronal damage.
Stimulation of Neurite Outgrowth in Cultured Neuronal Systems
Stearoyl LPE (18:0 LPE) has been identified as a potent stimulator of neurite outgrowth in cultured cortical neurons. semanticscholar.orgcapes.gov.brnih.govsemanticscholar.orgnii.ac.jp Research demonstrates that extracellular application of 18:0 LPE leads to a dose-dependent increase in the length of neurites, the projections from a neuron that develop into axons and dendrites. nii.ac.jp At a concentration of 10 µM, 18:0 LPE has been shown to approximately double the neurite length compared to control cultures. nii.ac.jp This effect is comparable to that of palmitoyl (B13399708) LPE (16:0 LPE), another saturated LPE species. semanticscholar.orgnii.ac.jp
The signaling pathways underlying this neurite outgrowth are complex and appear to be distinct for different LPE species. For 18:0 LPE, the process is mediated through Gi/o protein-coupled receptors (GPCRs), as evidenced by the inhibitory effect of pertussis toxin, a known inhibitor of Gi/o proteins. capes.gov.brnih.gov This is in contrast to 16:0 LPE-induced neurite outgrowth, which is inhibited by a Gq/11 protein inhibitor. capes.gov.brnih.gov Furthermore, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) 1/2 pathway is critically involved in 18:0 LPE-stimulated neurite outgrowth. semanticscholar.orgnii.ac.jp Inhibition of this pathway completely blocks the neurite-promoting effects of 18:0 LPE. semanticscholar.orgnii.ac.jp
| LPE Species | Concentration | Effect on Neurite Length | Signaling Pathway Involvement |
|---|---|---|---|
| Stearoyl LPE (18:0 LPE) | 10 µM | ~2x increase vs. control | Gi/o-coupled GPCR, MAPK/ERK1/2 |
| Palmitoyl LPE (16:0 LPE) | 10 µM | ~2x increase vs. control | Gq/11-coupled GPCR, MAPK/ERK1/2 (partial) |
Neuroprotective Mechanisms, e.g., Against Excitotoxicity
In addition to its role in neuronal development, LPE species have been shown to exhibit neuroprotective properties. Specifically, studies have demonstrated that certain LPEs can protect neurons against glutamate-induced toxicity, a key mechanism in excitotoxicity-related neuronal death. nih.gov While much of this research has focused on oleoyl-LPE (18:1 LPE), the involvement of the MAPK/ERK1/2 signaling pathway in the neuroprotective effects of LPEs suggests a potential, though not yet fully elucidated, role for 18:0 LPE in similar protective mechanisms. nih.govnii.ac.jp The activation of ERK1/2 is a known pro-survival signal in neurons.
Regional Specificity of Lysophosphatidylethanolamine Action in Brain Regions
The levels of different LPE species, including 18:0 LPE, can vary significantly between different brain regions and can be altered in response to pathological conditions such as ischemic brain injury. nih.gov Following middle cerebral artery occlusion (MCAO), a model for stroke, the levels of LPE(18:0) have been observed to increase in the brain. nih.gov This suggests a potential role for 18:0 LPE in the brain's response to injury. The specific functions of 18:0 LPE in different brain regions and its contribution to either neurodegeneration or neuroprotection in these contexts are areas of active investigation. nih.govmdpi.comacademicmed.org
Cellular Proliferation and Differentiation Modulation
Stearoyl LPE has demonstrated the ability to influence cellular proliferation and differentiation in various cell types. In pre-osteoblast MC3T3-E1 cells, 18:0 LPE, along with other LPE species, stimulates cell proliferation. nih.gov This proliferative effect is mediated through the activation of the MAPK/ERK1/2 pathway, which is initiated by the binding of 18:0 LPE to a Gi/o-coupled GPCR. nih.gov
Interestingly, while promoting proliferation, 18:0 LPE has an inhibitory effect on the osteogenic differentiation of these pre-osteoblast cells. nih.gov It has been shown to reduce mineralization, decrease alkaline phosphatase activity, and suppress the expression of genes associated with bone formation. nih.gov This dual role of stimulating proliferation while inhibiting differentiation highlights the nuanced and cell-type-specific effects of 18:0 LPE.
Regulation of Cellular Migration and Invasion
The influence of stearoyl LPE on cellular migration and invasion appears to be highly dependent on the cell type. In SK-OV3 human ovarian cancer cells, 18:0 LPE has been shown to evoke an increase in intracellular calcium concentration, a key signaling event that can lead to cell migration. nih.gov In these cells, LPEs, in general, have been found to stimulate chemotactic migration and cellular invasion. nih.govresearchgate.net
However, in MDA-MB-231 breast cancer cells, 18:0 LPE does not appear to induce a significant migratory response. nih.gov While other LPE species, such as 18:1 LPE, can influence migration in these cells, 18:0 LPE shows little to no effect. nih.gov This suggests that the expression of specific LPE receptors and the downstream signaling pathways they activate are critical determinants of the cellular response to 18:0 LPE in the context of migration and invasion. nih.govresearchgate.net
| Cell Line | Effect on Migration | Associated Signaling |
|---|---|---|
| SK-OV3 (Ovarian Cancer) | Stimulates migration and invasion | Induces intracellular Ca2+ increase |
| MDA-MB-231 (Breast Cancer) | No significant effect on migration | - |
Involvement of Stearoyl Lysophosphatidylethanolamine in Pathological Mechanisms Preclinical Focus
Contributions to Neurodegenerative Processes
Emerging evidence from lipidomic studies highlights a consistent dysregulation of LPEs, including LPE 18:0, in the context of neurodegeneration. These alterations are observed in various models of cognitive decline and are closely associated with the hallmark pathologies of Alzheimer's disease.
Studies using rodent models have consistently demonstrated changes in the levels of LPE 18:0 in brain regions critical for memory and cognition.
Alzheimer's Disease Models: In the 5xFAD transgenic mouse model of Alzheimer's disease, which recapitulates amyloid-beta (Aβ) plaque formation, LPE 18:0 levels were found to be higher in the cortex of female mice compared to male mice. nih.gov Similarly, in the APPswe/PS1ΔE9 mouse model, higher levels of LPE 18:0 were observed in several brain regions, including the cerebellum and amygdala, of transgenic mice compared to wild-type controls. nih.gov Aged triple-transgenic Alzheimer's model mice (3xTg-AD) with cognitive impairment also show increased levels of LPE in the hippocampus. researchgate.net Another study on aged 3xTg mice reported that LPE 18:1, a closely related species, was significantly more abundant in aged transgenic mice compared to both young transgenic mice and aged controls. biorxiv.org
Age-Related Cognitive Decline: Research on aged rats has shown a complex relationship between LPEs and cognitive status. In a study comparing young rats with aged rats that were either memory-impaired or unimpaired, several LPE species were altered in the hypothalamus. frontiersin.org Specifically, LPE 18:1 was upregulated in all aged groups, suggesting it as a potential biomarker for age-related memory changes. frontiersin.org
These findings from various rodent models suggest that alterations in LPE species, including stearoyl lysophosphatidylethanolamine, are a recurring feature in brain tissue experiencing cognitive decline, whether induced by genetic factors mimicking Alzheimer's or by the natural aging process.
Table 1: Alterations of Lysophosphatidylethanolamine (LPE) in Rodent Models of Cognitive Impairment
| Rodent Model | LPE Species | Brain Region | Observed Change | Reference |
|---|---|---|---|---|
| 5xFAD Mouse (AD) | LPE 18:0 | Cortex | Higher in females vs. males | nih.gov |
| APPswe/PS1ΔE9 Mouse (AD) | LPE 18:0 | Cerebellum, Amygdala | Higher in transgenic vs. wild-type | nih.gov |
| 3xTg-AD Mouse (AD) | LPE (general) | Hippocampus | Increased in aged, impaired mice | researchgate.net |
| Aged Sprague-Dawley Rats | LPE 18:1 | Hypothalamus | Upregulated in aged groups | frontiersin.org |
Lipidomic analysis of brain tissue from both human subjects and animal models has directly linked LPE 18:0 to the core pathophysiology of Alzheimer's disease (AD), particularly the accumulation of amyloid-beta (Aβ) plaques.
Mass spectrometry imaging techniques have enabled detailed spatial analysis of lipid distribution within the brain. In post-mortem human AD brain tissue, multivariate analysis of spatial lipidomic data has identified lysolipid patterns, including LPE 18:0, that localize to Aβ plaque pathology. researchgate.net While some studies observed LPE 18:0 to be enriched in the microenvironment of Aβ plaques, the increase was not always statistically significant on a group level in human tissue. nih.govacs.org
In animal models, the association is often more pronounced. Studies on tgAPPSWE and APPNLGF mouse models show a distinct localization of lysolipids, including LPE 18:0, to Aβ plaques. researchgate.net Furthermore, lipidomic network analysis in the 5xFAD mouse model revealed that Aβ-induced lysosomal lipid accumulation in the cortex and hippocampus involved increased levels of several lysophospholipids, including LPE 18:0. nih.gov This suggests that the presence of Aβ pathology triggers significant alterations in lipid homeostasis, leading to the accumulation of specific lipid species like LPE 18:0 in close proximity to the plaques.
Beyond its association with AD pathology, preclinical studies suggest that LPE 18:0 can directly influence neuronal structure and function, which are critical for synaptic plasticity.
Neurite Outgrowth: In vitro studies using cultured cortical neurons have shown that stearoyl LPE (18:0 LPE) stimulates neurite outgrowth, a fundamental process for forming and maintaining neuronal circuits. researchgate.netnii.ac.jp Extracellular application of LPE 18:0 significantly increased the area of both axons and dendrites in a dose-dependent manner without affecting neuronal viability. researchgate.netnii.ac.jp This effect is crucial, as lipids are instrumental for synaptic plasticity. nih.gov
Signaling Pathways: The mechanisms underlying these morphological changes appear to involve distinct signaling cascades. The neurite-promoting effect of LPE 18:0 was found to be inhibited by pertussis toxin, an inhibitor of Gi/Go proteins, suggesting it acts through a Gi/o-coupled G-protein-coupled receptor (GPCR). researchgate.netresearchgate.net This is distinct from other LPE species, like palmitoyl (B13399708) LPE (16:0 LPE), which appears to signal through a Gq/11-coupled receptor. researchgate.net Both 16:0 LPE and 18:0 LPE activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase 1/2 pathway, a key regulator of neuronal plasticity. researchgate.net
Neuronal Protection and Dysregulation: The role of LPEs in neuronal health is complex. While some species like oleoyl-LPE (18:1 LPE) have been shown to protect neurons from glutamate-induced toxicity researchgate.netnih.gov, alterations in LPE levels are also linked to dysfunction. In cultured hippocampal neurons, treatment with Aβ peptides led to a reduction in all measured LPE isoforms, including LPE 18:0, which occurred before evidence of synaptic loss. mdpi.com This suggests that dysregulation of LPE metabolism is an early event in Aβ-induced neurotoxicity that could disrupt normal synaptic function.
Role in Metabolic Dysregulation
This compound is also implicated in metabolic disorders, particularly those affecting the liver. Research indicates that this lipid can influence hepatic fat storage and contribute to the pathogenesis of non-alcoholic fatty liver disease (NAFLD).
Studies focusing on liver cells and animal models of metabolic disease have revealed a direct link between LPEs and the accumulation of fat in the liver (hepatic steatosis).
In a human liver-derived cell line (C3A), supplementation with lysophosphatidylethanolamine induced the formation of cellular lipid droplets and altered the profile of triacylglycerols (TAGs), which are the main form of stored fat. researchgate.netnih.govnih.gov In animal studies, a high-fat diet (HFD) fed to mice led to a significant increase in LPE 18:0 and LPE 18:1 in the liver, which correlated with morphological changes indicative of fatty liver. nih.gov Furthermore, lipidomic analysis of rats treated with the drug ethionamide, which induces steatosis, showed that LPEs were among the lipid classes that decreased in the liver as triglycerides increased. nih.gov In central bearded dragons, the reaction converting phosphatidylethanolamine (B1630911) (PE) to LPE was the most upregulated pathway as hepatic fat content increased, highlighting a shift in phospholipid metabolism during fat accumulation. avma.org
The accumulation of hepatic lipids driven by LPEs appears to be mediated by specific molecular mechanisms that disrupt the balance between lipid synthesis, storage, and breakdown. mdpi.com Non-alcoholic fatty liver disease (NAFLD) is characterized by excessive lipid accumulation in hepatocytes, and lysophospholipids like LPE have emerged as potential contributors. foliamedica.bgsemanticscholar.org
Suppression of Lipolysis: In vitro studies have shown that lysophosphatidylethanolamine downregulates the expression of adipose tissue triglyceride lipase (B570770) (ATGL), a key enzyme responsible for breaking down stored triglycerides (lipolysis). nih.gov By inhibiting ATGL, LPEs may promote the net accumulation of TAGs within lipid droplets. nih.gov
Alteration of Gene Expression: LPE treatment in liver cells also reduces the expression of genes involved in fatty acid biosynthesis, such as sterol regulatory element-binding protein 1 (SREBP1) and stearoyl-CoA desaturase-1 (SCD1). nih.gov While this seems counterintuitive to fat accumulation, it suggests a complex regulatory role. The suppression of these genes might be a secondary response to the cellular lipid overload induced by other mechanisms, such as suppressed lipolysis. nih.gov
Association with NAFLD Stages: Clinical and preclinical evidence points to a dynamic role for LPEs across the spectrum of NAFLD. Some studies report that hepatic LPE levels are higher in patients with simple steatosis compared to normal livers, but lower in the more advanced stage of non-alcoholic steatohepatitis (NASH). nih.govscispace.com Conversely, other studies using machine learning algorithms identified LPE 18:0 as a phospholipid capable of discriminating between NASH and control/NAFL groups. mdpi.com Serum levels of LPE are often found to be decreased in NAFLD patients compared to healthy controls, possibly indicating increased uptake by the liver. nih.govmdpi.com In HFD-fed mice, elevated liver levels of LPE 18:0 and LPE 18:1 were associated with insulin (B600854) resistance, a key driver of NAFLD. frontiersin.org Under inflammatory conditions, the hydrolysis of PE to LPE by phospholipase A2 can induce hepatocyte injury. frontiersin.org
These findings collectively suggest that this compound and related LPEs contribute to the pathogenesis of fatty liver disease by altering hepatic lipid handling, primarily through the suppression of triglyceride breakdown, and are closely associated with lipotoxicity and inflammation. mdpi.com
Table 2: Mechanistic Contributions of Lysophosphatidylethanolamine (LPE) to Hepatic Pathologies
| Mechanism | Effect of LPE | Outcome | Model System | Reference |
|---|---|---|---|---|
| Lipolysis Regulation | Downregulates ATGL expression | Suppression of triglyceride breakdown, promoting lipid accumulation | Human liver cell line (C3A) | nih.gov |
| Fatty Acid Synthesis | Reduces SREBP1 and SCD1 expression | Altered regulation of fatty acid biosynthesis | Human liver cell line (C3A) | nih.gov |
| Insulin Resistance | Elevated levels of LPE 18:0/18:1 are correlated with insulin resistance | Contributes to NAFLD progression | High-Fat Diet Mouse Model | frontiersin.org |
| Hepatocyte Injury | Hydrolysis of PE to LPE under inflammatory conditions | Induces liver cell injury | General Pathophysiology | frontiersin.org |
Associations with Systemic Metabolic Disorders (e.g., Obesity)
Preclinical and clinical evidence indicates a significant association between the profile of lysophosphatidylethanolamines (LPEs), including stearoyl LPE, and systemic metabolic disorders such as obesity and related conditions. Studies have revealed that obesity fundamentally alters the metabolism of lysophospholipids. nih.gov The plasma profiles of various lysophospholipids differ significantly between obese and normal-weight individuals, with a multivariate combination of 26 lysophospholipids, including 11 LPEs, being able to distinguish between the two groups with high accuracy. nih.gov
Furthermore, obesity appears to blunt the body's metabolic sensitivity to dietary interventions. For instance, a high-fat meal challenge altered plasma lysophosphatidylcholine (B164491) concentrations in normal-weight subjects in a manner dependent on dietary oil intake, but this response was absent in obese subjects, suggesting an impaired sensitivity of lysophospholipid metabolism. nih.gov In a study involving Japanese preadolescent children, overweight status was associated with specific alterations in plasma LPE levels, further strengthening the link between LPE profiles and obesity. nih.gov
Mechanistically, certain LPE species have been shown to play a role in lipid accumulation in liver cells. Research on human liver-derived cell lines demonstrated that LPE supplementation can induce the formation of cellular lipid droplets. nih.gov This effect is potentially mediated by the downregulation of adipose tissue triglyceride lipase (ATGL), a key enzyme in the breakdown of triacylglycerols, and the reduced expression of genes involved in fatty acid synthesis, such as SREBP1 and SCD1. nih.gov These findings suggest that by suppressing lipolysis and fatty acid biosynthesis, LPE could contribute to the lipid accumulation characteristic of fatty liver disease, a common comorbidity of obesity. nih.gov
Lysophosphatidylethanolamine in Cancer Cell Biology (Mechanistic Studies)
Promotion of Chemotactic Migration and Cellular Invasion in Cancer Models
Lysophosphatidylethanolamine (LPE), including the stearoyl (18:0) species, has been identified as a bioactive lipid that can promote key processes in cancer progression, such as cell migration and invasion. However, its effects are highly dependent on the specific cancer cell type.
In studies using SK-OV3 human ovarian cancer cells, LPE was found to stimulate both chemotactic migration and cellular invasion. nih.gov This response is mediated through a pertussis toxin-sensitive G-protein coupled receptor (GPCR), indicating the involvement of Gi/o proteins. nih.gov Crucially, this receptor appears to be distinct from the well-characterized lysophosphatidic acid (LPA) receptors, suggesting a unique signaling pathway for LPE in these cells. nih.gov
In contrast, research on the MDA-MB-231 breast cancer cell line showed that while the related lipid LPA induced a significant increase in cell migration, LPE had little to no effect. biomolther.orgnih.gov Similarly, LPE did not alter the gene expression of several matrix metalloproteinases (MMPs), which are enzymes crucial for breaking down the extracellular matrix during invasion. biomolther.org This highlights the cell-specific nature of LPE's pro-migratory and pro-invasive functions.
Table 1: Effect of Lysophosphatidylethanolamine (LPE) on Cancer Cell Migration and Invasion
| Cell Line | Cancer Type | Effect on Migration | Effect on Invasion | Mediating Receptor | Citation |
|---|---|---|---|---|---|
| SK-OV3 | Ovarian | Stimulated | Stimulated | Unknown PTX-sensitive GPCR | nih.gov |
| MDA-MB-231 | Breast | No significant effect | Not reported | LPA₁ (for other responses) | biomolther.orgnih.gov |
This table provides an interactive summary of LPE's differential effects on cancer cell motility.
Pro-Tumorigenic Signaling Pathways
The signaling pathways activated by LPE contribute to its pro-tumorigenic activities and, like its effects on migration, are cell-context dependent.
In MDA-MB-231 breast cancer cells, LPE is known to increase intracellular calcium concentrations ([Ca²⁺]i). biomolther.orgnih.gov This action is mediated through the type 1 lysophosphatidic acid receptor (LPA₁) and CD97, an adhesion GPCR. biomolther.orgnih.gov The proposed signaling cascade in these cells involves the activation of Gi/o proteins, which in turn activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and the subsequent release of calcium from intracellular stores. nih.gov Although LPE uses this pathway to influence cell proliferation, its effect is less potent than that of LPA. nih.govnih.gov
Conversely, in SK-OV3 ovarian cancer cells, the signaling mechanism is different. The LPE-induced responses are not inhibited by an LPA₁ antagonist, confirming that LPA₁ is not involved in these cells. nih.govresearchgate.net Instead, LPE acts through an as-yet-unidentified GPCR that couples to pertussis toxin-sensitive Gi/o proteins to stimulate PLC and increase intracellular calcium. nih.gov
Studies have also shown that various LPE species, including stearoyl (18:0) LPE, can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) 1/2 pathway, which is a central signaling cascade controlling cell proliferation and survival. biomolther.orgnih.gov
Lysophosphatidylethanolamine in Ocular Pathologies
Alterations in Glaucomatous Optic Nerves and Mechanistic Implications
Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells and damage to the optic nerve. mdpi.com Recent lipidomic studies have revealed significant alterations in the lipid profiles of glaucomatous optic nerves, pointing to the involvement of lipid metabolism in the disease's pathophysiology.
Mass spectrometric analysis of human optic nerve tissue from control and glaucomatous donors has shown a significant decrease in the levels of several lysophospholipids, including lysophosphatidylethanolamine, in the diseased tissue. nih.govnih.gov This finding contrasts with other conditions where these lipids may be elevated, suggesting a distinct role in this specific neurodegenerative context.
The mechanistic implications of this decrease are linked to changes in the expression of key enzymes that regulate lysophospholipid metabolism. nih.govnih.gov In glaucomatous optic nerves, there is a significant overexpression of enzymes such as phosphatidate phosphatase LPIN2 and phospholipid phosphatase 3, and a downregulation of glycerol-3-phosphate acyltransferase 4 at the mRNA level. nih.govnih.gov These enzymatic changes likely contribute to the observed reduction in LPE levels, suggesting that dysregulation of the entire lysophospholipid metabolic pathway is a feature of glaucomatous optic nerve damage.
Table 2: Alterations in LPE and Related Enzymes in Glaucomatous Optic Nerves
| Molecule | Change in Glaucoma | Potential Role | Citation |
|---|---|---|---|
| Lysophosphatidylethanolamine (LPE) | Decreased | Component of lipid profile alteration | nih.govnih.gov |
| Phosphatidate phosphatase LPIN2 | Overexpressed (mRNA) | Enzyme in LPL metabolism | nih.govnih.gov |
| Phospholipid phosphatase 3 | Overexpressed (mRNA) | Enzyme in LPL metabolism | nih.govnih.gov |
| Glycerol-3-phosphate acyltransferase 4 | Downregulated (mRNA) | Enzyme in LPL metabolism | nih.govnih.gov |
This table interactively details the observed molecular changes in the optic nerves of glaucoma patients.
Lysophosphatidylethanolamine in Inflammatory Processes (Mechanistic)
Lysophospholipids, as a class, are recognized as important signaling molecules in inflammation. nih.gov While research specifically detailing the mechanistic role of stearoyl LPE in inflammatory processes is still developing, the broader family of LPEs has been implicated.
Plasma lysophospholipids are linked to conditions with strong inflammatory components, such as obesity, insulin resistance, and fatty liver disease. nih.gov The alteration of their plasma profiles in these states suggests they may participate in the underlying inflammatory signaling. Lysophospholipids can be generated by phospholipase A-type enzymes and act as precursors for other lipids or as signaling molecules themselves, often through GPCRs. researchgate.net For example, the disruption of cell membrane integrity, a common feature of inflammatory damage, can trigger signaling pathways involving these lipids. researchgate.net
Furthermore, different species of LPE can have distinct effects on immune cells. For instance, 2-arachidonyl LPE has been shown to inhibit the lipopolysaccharide-induced polarization of M1 macrophages, which are key pro-inflammatory cells. nih.gov This suggests that specific LPEs could have anti-inflammatory or modulatory roles, highlighting the complexity of their function in inflammatory processes.
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | 18:0 LPE |
| Lysophosphatidylethanolamine | LPE |
| Lysophosphatidic acid | LPA |
| Phospholipase C | PLC |
| Inositol trisphosphate | IP₃ |
| Mitogen-activated protein kinase | MAPK |
| Extracellular signal-regulated kinase | ERK |
| Phosphatidate phosphatase LPIN2 | LPIN2 |
| Glycerol-3-phosphate acyltransferase 4 | |
| Adipose tissue triglyceride lipase | ATGL |
| Sterol regulatory element-binding protein 1 | SREBP1 |
| Stearoyl-CoA desaturase-1 | SCD1 |
| Triacylglycerol | |
| Matrix metalloproteinase | MMP |
Modulation of Immune Cell Responses and Inflammatory Mediators
The involvement of this compound (18:0 LPE) in modulating immune cell responses and the production of inflammatory mediators is an emerging area of research. Preclinical studies, while not extensive, suggest that this specific lysophospholipid may play a distinct role in inflammatory processes, differing from other lysophosphatidylethanolamine species. The effects appear to be highly dependent on the cell type and the specific receptors expressed.
Differential Signaling in Various Cell Types
Research has highlighted that the cellular responses to different LPE species are not uniform. For instance, in pre-osteoblast MC3T3-E1 cells, 1-stearoyl LPE has been shown to stimulate cell proliferation. nih.gov This proliferative effect is mediated through the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) 1/2 pathway. nih.gov Notably, the signaling pathway for 1-stearoyl LPE in these cells is sensitive to pertussis toxin, indicating the involvement of Gi/o-coupled G protein-coupled receptors (GPCRs). nih.gov This is in contrast to 1-palmitoyl LPE (16:0 LPE) and 1-oleoyl LPE (18:1 LPE), which signal through a Gq/11-coupled GPCR pathway in the same cells. nih.gov
Furthermore, while 16:0 LPE and 18:1 LPE trigger intracellular calcium transients in pre-osteoblasts, 1-stearoyl LPE does not, further underscoring the distinct signaling mechanisms. nih.govresearchgate.net In these cells, 1-stearoyl LPE was also found to suppress osteogenic differentiation, a function not observed with the other LPE species. nih.govresearchgate.net The cell-type-specific action of 1-stearoyl LPE is also evident in cancer cell lines, where its ability to induce an increase in intracellular calcium varies, suggesting differences in receptor expression and/or signaling pathways. nih.gov
Implications for Immune Cell Function
While direct studies on the comprehensive effects of this compound on immune cells are limited, the findings in other cell types provide a basis for potential immunomodulatory roles. The activation of the MAPK/ERK pathway is a critical signaling event in various immune cells, including lymphocytes and macrophages, regulating processes such as proliferation, differentiation, and cytokine production. The ability of 1-stearoyl LPE to activate this pathway in pre-osteoblasts suggests it could have similar functions in immune cells that express the corresponding Gi/o-coupled GPCRs. nih.gov
The proliferation of T lymphocytes, a key event in the adaptive immune response, is influenced by the balance of saturated and unsaturated fatty acids. mdpi.com Studies in the context of rheumatoid arthritis have indicated that alterations in the levels of stearic acid (18:0) in serum phospholipids (B1166683) may occur, and the ratio of unsaturated to saturated fatty acids can impact lymphocyte proliferation. mdpi.comencyclopedia.pub While this does not directly implicate this compound, it points to the broader influence of stearic acid-containing lipids on immune responses.
Regulation of Inflammatory Gene Expression
The enzymatic machinery related to stearoyl-containing lipids has been linked to the regulation of inflammation. Stearoyl-CoA desaturase (SCD), an enzyme that converts saturated fatty acids like stearic acid into monounsaturated fatty acids, has been shown to regulate the expression of inflammatory genes in adipocytes. nih.gov This regulation may occur through changes in DNA methylation. nih.gov Although these studies focus on the intracellular enzyme and not the exogenous effects of this compound, they highlight a potential link between stearoyl-moiety-containing lipids and the epigenetic control of inflammatory responses. The accumulation of stearic acid in macrophages has been demonstrated to induce inflammation and endoplasmic reticulum stress, further supporting the pro-inflammatory potential of lipids containing this fatty acid. mdpi.com
The table below summarizes key preclinical findings related to the effects of different LPE species, providing context for the potential actions of this compound.
| Cell Type | LPE Species | Observed Effect | Signaling Pathway Implicated | Reference |
| Pre-osteoblast MC3T3-E1 | 1-Stearoyl LPE (18:0) | Stimulated cell proliferation | Gi/o-coupled GPCR, MAPK/ERK1/2 | nih.gov |
| Pre-osteoblast MC3T3-E1 | 1-Stearoyl LPE (18:0) | Suppressed osteogenic differentiation | - | nih.govresearchgate.net |
| Pre-osteoblast MC3T3-E1 | 1-Palmitoyl LPE (16:0), 1-Oleoyl LPE (18:1) | Stimulated cell proliferation | Gq/11-coupled GPCR, MAPK/ERK1/2 | nih.gov |
| Pre-osteoblast MC3T3-E1 | 1-Palmitoyl LPE (16:0), 1-Oleoyl LPE (18:1) | Induced intracellular Ca2+ transients | Gq/11-coupled GPCR | nih.govresearchgate.net |
| Human Breast Cancer (MDA-MB-231) | 1-Stearoyl LPE (18:0) | No significant effect on cell proliferation | - | nih.gov |
| Human Ovarian Cancer (SK-OV3) | 1-Stearoyl LPE (18:0) | Less proliferative effect compared to LPA | LPA1 involvement suggested | nih.gov |
| Macrophages | Stearic Acid (18:0) | Induced inflammation and ER stress | - | mdpi.com |
| 3T3 Adipocytes | Stearoyl-CoA Desaturase 1 (SCD1) | Regulates inflammatory gene expression | Changes in DNA methylation | nih.gov |
Advanced Research Methodologies for Stearoyl Lysophosphatidylethanolamine Analysis
High-Resolution Lipidomics Profiling
High-resolution lipidomics has become an indispensable tool for the comprehensive analysis of lipids in complex biological systems. nih.gov This approach combines advanced separation techniques with high-resolution mass spectrometry to identify and quantify hundreds of lipid species in a single analysis. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of LPEs, including stearoyl LPE, in various biological samples. mdpi.comnih.gov This method offers high sensitivity and selectivity, enabling the detection and quantification of even low-abundance lipid species. ahajournals.org
In a typical LC-MS/MS workflow, lipids are first extracted from the biological matrix using a liquid-liquid extraction procedure. nih.gov The extracted lipids are then separated based on their physicochemical properties using reversed-phase liquid chromatography. nih.gov The separated lipids are subsequently ionized, and the mass spectrometer analyzes the resulting ions and their fragments. ahajournals.org For quantification, stable isotope-labeled internal standards are often employed to ensure accuracy and precision. ahajournals.org The use of high-resolution mass spectrometers, such as Orbitrap instruments, allows for accurate mass measurements, which aids in the confident identification of lipid species. nih.govmdpi.com
Table 1: Key Parameters in LC-MS/MS for LPE Quantification
| Parameter | Description | Relevance |
| Chromatographic Separation | Typically reversed-phase chromatography to separate LPEs based on acyl chain length and unsaturation. | Ensures separation from other interfering lipid species. |
| Ionization Source | Heated electrospray ionization (HESI) is commonly used for phospholipids (B1166683). mdpi.com | Efficiently ionizes LPEs for mass spectrometric detection. mdpi.com |
| Mass Analyzer | High-resolution instruments like Orbitrap or time-of-flight (TOF) are preferred. nih.govresearchgate.net | Provides accurate mass measurements for confident lipid identification. nih.govresearchgate.net |
| Tandem MS (MS/MS) | Fragmentation of precursor ions to generate characteristic product ions for structural confirmation. | Confirms the identity of the LPE species by analyzing its headgroup and fatty acyl chain fragments. |
| Internal Standards | Stable isotope-labeled LPEs (e.g., d4-LPE) are used. | Corrects for variations in sample preparation and instrument response, enabling accurate quantification. |
This table summarizes the critical components and their importance in the LC-MS/MS-based quantification of lysophosphatidylethanolamines.
While LC-MS/MS is powerful for quantification, advanced mass spectrometry techniques are crucial for the detailed structural elucidation of LPE species. nih.govnih.gov These methods provide in-depth information about the fatty acyl chain, including the position of double bonds and other modifications. nih.gov
Tandem mass spectrometry (MS/MS) is a fundamental tool where precursor ions are fragmented to produce characteristic product ions that reveal structural details. nih.govresearchgate.net For LPEs, MS/MS spectra can confirm the ethanolamine (B43304) headgroup and the composition of the acyl chain. nih.gov More advanced techniques, such as ion mobility-mass spectrometry, can separate lipid isomers that are indistinguishable by mass alone. Furthermore, techniques involving chemical derivatization or specific fragmentation methods can pinpoint the exact location of double bonds within the fatty acyl chain, which is critical for understanding the biological activity of different LPE isomers. nih.govresearchgate.net
Quantitative lipidomics aims to provide a comprehensive and quantitative snapshot of the entire lipid profile within a biological sample. nih.govlongdom.org This systems-level approach is essential for understanding the complex roles of lipids in health and disease. longdom.org
The process typically involves the extraction of total lipids from cells, tissues, or fluids, followed by analysis using high-throughput techniques like LC-MS/MS. nih.govnih.gov For absolute quantification, a panel of internal standards representing different lipid classes is used. ahajournals.org The resulting data provides a detailed lipid signature that can be correlated with physiological or pathological states. longdom.org For instance, quantitative lipidomics has been applied to study changes in LPE levels in various biological contexts, from human plasma to different cell types. nih.gov These studies have revealed that specific LPE species, including stearoyl LPE, can be altered in different conditions, suggesting their potential as biomarkers. nih.gov
Molecular and Cellular Assays
To complement lipidomic analyses, molecular and cellular assays are employed to investigate the functional roles of stearoyl LPE and other lysophospholipids. These assays help to elucidate the signaling pathways and cellular responses mediated by these bioactive lipids. nih.govnih.gov
A variety of in vitro models are utilized to study the signaling effects of LPEs. nih.govnih.gov These models provide a controlled environment to dissect the specific actions of LPE on different cell types.
Cultured Neurons: Primary cultured neurons are used to investigate the neurotrophic and neuroprotective effects of LPEs. nih.govnih.gov For example, studies have shown that LPEs can promote neurite outgrowth and protect neurons from toxicity. nih.govnih.gov These cultures can be prepared from specific brain regions, such as the hippocampus or cortex, to study region-specific effects. nih.gov The analysis of dendritic spine morphology and synapse formation in these cultures provides insights into the role of LPEs in synaptic plasticity. nih.govyoutube.com
Liver Cell Lines: Human liver-derived cell lines, such as HepG2 and C3A, are used to study the impact of LPEs on lipid metabolism in the liver. nih.gov Research has demonstrated that LPE supplementation can lead to lipid droplet formation and alter the expression of genes involved in triacylglycerol metabolism. nih.gov
Cancer Cell Lines: Various cancer cell lines, including breast cancer (e.g., MDA-MB-231) and ovarian cancer (e.g., SK-OV3) cells, are employed to understand the role of LPEs in cancer biology. nih.govnih.gov Studies using these cell lines have shown that LPE can influence processes like cell proliferation, migration, and intracellular calcium signaling. nih.govnih.gov
Table 2: In Vitro Models for LPE Signaling Studies
| Cell Model | Research Focus | Key Findings |
| Cultured Primary Neurons | Neurotrophic and neuroprotective effects, synaptic plasticity. nih.govyoutube.comyoutube.com | LPEs can promote neurite outgrowth and protect against glutamate (B1630785) toxicity. nih.govnih.gov |
| Human Liver Cell Lines (e.g., C3A) | Lipid metabolism, lipogenesis, and lipolysis. nih.gov | LPE can induce lipid droplet formation and modulate genes related to fatty acid biosynthesis. nih.gov |
| Breast Cancer Cell Lines (e.g., MDA-MB-231) | Cancer cell proliferation, migration, and signaling pathways. nih.govnih.gov | LPE can increase intracellular calcium and modulate MAPK signaling. nih.gov |
| Ovarian Cancer Cell Lines (e.g., SK-OV3) | Chemotactic migration and cellular invasion. nih.gov | LPE can stimulate the migration of ovarian cancer cells. nih.gov |
| Pre-osteoblast Cell Lines (e.g., MC3T3-E1) | Osteoblast proliferation and differentiation. nih.gov | Different LPE species can have distinct effects on bone cell functions. nih.gov |
This table provides an overview of commonly used in vitro models to study the diverse biological functions of lysophosphatidylethanolamines.
Gene expression analysis is a powerful tool to understand the molecular mechanisms underlying the effects of LPEs. nih.govmdpi.com By measuring the mRNA levels of genes encoding enzymes involved in LPE metabolism and the receptors that mediate its signaling, researchers can gain insights into how LPE influences cellular function at the transcriptional level. nih.govnih.govplos.org
Real-time polymerase chain reaction (RT-PCR) is a widely used technique for this purpose. nih.govmdpi.com For example, studies have used RT-PCR to show that LPE treatment can alter the expression of genes involved in lipid metabolism, such as adipose triglyceride lipase (B570770) (ATGL) and sterol regulatory element-binding protein 1 (SREBP1), in liver cells. nih.gov Similarly, the expression of putative LPE receptors and the enzymes responsible for LPE synthesis and degradation can be quantified to understand the complete signaling cascade. mdpi.com This approach helps to identify the key molecular players that are regulated by stearoyl LPE and other lysophospholipids. nih.govnih.gov
Protein Expression and Activity Assays (e.g., Western Blot, ELISA) of Lysophosphatidylethanolamine Pathway Components
To understand the metabolic and signaling pathways involving stearoyl LPE, it is crucial to analyze the proteins responsible for its synthesis, degradation, and signal transduction. Western Blot and ELISA are two indispensable immunoassays used for this purpose.
Western Blot
Western blotting is a widely used technique to detect and quantify specific proteins within a complex mixture, such as a cell or tissue lysate. The process involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then using specific antibodies to identify the target protein. nih.gov This method is particularly valuable for assessing changes in the expression levels of key enzymes or the phosphorylation status of signaling proteins, which indicates their activation state.
In studies of the lysophospholipid pathway, Western blotting has been employed to:
Analyze Enzyme Levels: Researchers have used Western blot to compare the levels of enzymes involved in lysophospholipid metabolism in normal versus diseased tissues. nih.gov For instance, in studies of glaucomatous optic nerves, this technique helped detect potential alterations in enzymes that synthesize or degrade LPEs. nih.gov
Investigate Signaling Cascades: The technique is critical for examining the downstream effects of LPE. Studies on pre-osteoblast cells have shown that 18:0 LPE can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) 1/2 pathway. nih.gov Western blotting, using antibodies specific to both the total and the phosphorylated forms of ERK1/2, can directly visualize this activation, confirming that 18:0 LPE engages cellular signaling machinery. nih.gov
| Protein Target | Model/System | Research Focus | Key Finding |
| Phospho-ERK1/2 (pERK1/2) | Pre-osteoblast MC3T3-E1 cells | Signaling pathway activation by LPE species | 18:0 LPE (stearoyl LPE) induces the phosphorylation of ERK1/2, indicating activation of the MAPK/ERK signaling pathway. nih.gov |
| Lysophospholipid Pathway Enzymes | Human Optic Nerve Tissue | Comparison of enzyme levels in control vs. glaucomatous tissue | Western blot was used alongside ELISA to confirm proteomic differences in metabolic enzymes between normal and diseased states. nih.gov |
ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as proteins, peptides, and antibodies. Its high sensitivity and quantitative nature make it ideal for measuring the concentration of specific pathway components in biological fluids or tissue homogenates. mybiosource.com
Key applications in LPE-related research include:
Quantitative Protein Measurement: ELISA can provide precise measurements of enzyme concentrations. In studies of glaucomatous optic nerves, ELISA was used to quantify the protein levels of enzymes like AGPAT3, GDE1, and LPCAT1, confirming observations from mRNA and Western blot analyses. nih.gov
High-Throughput Analysis: The 96-well plate format allows for the simultaneous analysis of multiple samples in triplicate, providing robust and statistically significant data on protein abundance. nih.gov The assay typically involves an antibody pre-coated onto the plate that captures the target protein, which is then detected by a second, enzyme-linked antibody that produces a measurable colorimetric signal. mybiosource.com
| Protein/Analyte Target | Model/System | Research Focus | Key Finding |
| AGPAT3, GDE1, LPCAT1 | Human Optic Nerve Tissue | Quantitative analysis of lysophospholipid enzyme levels | ELISA confirmed that the protein levels of these enzymes in glaucomatous tissue were comparable to controls, complementing other molecular analyses. nih.gov |
| Lysophosphatidylcholine (B164491) (LPC) | Serum, Plasma, Tissue Homogenates | General principle for quantitative lipid measurement | Commercial kits demonstrate the competitive inhibition enzyme immunoassay technique for quantifying lysophospholipids. mybiosource.com |
Preclinical Animal Models for Mechanistic Studies
To move beyond cellular assays and understand the systemic effects and mechanisms of stearoyl LPE in vivo, researchers utilize preclinical animal models. These models allow for the investigation of LPE's role in complex physiological and pathological processes that cannot be replicated in culture.
Rodent Models (Mice and Rats)
Mice and rats are the most common animal models due to their genetic and physiological similarities to humans, as well as the availability of established disease models.
Metabolic Disease Models: The link between LPEs and lipid metabolism is an active area of research. Studies have shown that serum levels of LPE species are significantly decreased in mice with fatty livers induced by a high-fat diet. nih.govmdpi.com These models are crucial for investigating how stearoyl LPE and other lysophospholipids contribute to the pathophysiology of conditions like non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.com
Drug-Induced Organ Toxicity Models: Animal models can be used to study the role of lipid metabolism in drug-induced pathology. In a mouse model of chronic nephrotoxicity induced by the immunosuppressant drug tacrolimus (B1663567), comprehensive lipidomic profiling of kidney tissue was performed. mdpi.com Male ICR mice were administered tacrolimus for 28 days, leading to kidney damage. Subsequent analysis revealed significant alterations in various lipid classes, providing a platform to investigate how changes in LPE metabolism might contribute to the observed pathology. mdpi.com
Neurological Function Studies: The effects of specific LPE species on the nervous system are often first studied using primary cells derived from animal models. For instance, cultured cortical neurons, typically from embryonic rats or mice, have been used to demonstrate that 18:0 LPE stimulates neurite outgrowth, suggesting a role in neuronal development and repair. researchgate.net
Non-Mammalian Models
Avian Models (Gallus gallus - Chicken): Research has extended to non-mammalian vertebrates to explore conserved biological functions. In chickens, MHCY class I molecules, which are analogous to mammalian MHC, have been shown to bind lysophospholipids, including LPE. nih.gov Mass spectrometry identified LPEs within the binding groove of these immune molecules, suggesting a previously unknown role for LPEs in the avian immune system. nih.gov This model opens up avenues to explore the immunomodulatory functions of stearoyl LPE.
| Animal Model | Research Area | Specific Focus/Methodology | Key Findings Related to LPE |
| Mouse | Metabolic Disease (NAFLD) | High-fat diet-induced fatty liver | Serum levels of LPE 18:2 and 20:4 were significantly decreased in mice with fatty livers, suggesting a disruption in LPE metabolism during disease progression. nih.govmdpi.com |
| Mouse (ICR Strain) | Drug-Induced Nephrotoxicity | Chronic administration of tacrolimus followed by kidney lipidomics | The model allows for detailed profiling of lipid changes, including LPEs, during the development of kidney fibrosis and tubular injury. mdpi.com |
| Rat/Mouse (Primary Cultures) | Neuroscience | Cultured cortical neurons treated with LPE species | 18:0 LPE was found to stimulate neurite outgrowth, indicating a potential role in neuronal signaling and morphology. researchgate.net |
| Chicken (Gallus gallus) | Immunology | Mass spectrometry of ligands bound to MHCY class I molecules | Lysophosphatidylethanolamine was identified as a natural ligand for MHCY molecules, suggesting a function in the chicken immune response. nih.gov |
Future Research Directions and Translational Potential Mechanistic Aspects
Elucidation of Novel Lysophosphatidylethanolamine Receptors and Ligand Selectivity
A significant hurdle in understanding stearoyl LPE's function is the definitive identification of its specific receptors. While some studies suggest that lysophosphatidylethanolamines (LPEs) may act through G protein-coupled receptors (GPCRs), the dedicated receptor for 18:0 LPE remains elusive. mdpi.com For instance, research on different LPE species in pre-osteoblast cells has shown that 18:0 LPE activates the MAPK/ERK1/2 pathway through a pertussis toxin-sensitive Gi/o pathway, suggesting a different receptor and signaling mechanism compared to other LPEs like 16:0 LPE and 18:1 LPE, which appear to signal via a Gq/11-mediated pathway. nih.gov
Future investigations will need to employ advanced techniques to deorphanize GPCRs and other potential receptors for 18:0 LPE. This will involve screening libraries of known receptors and employing novel strategies to identify previously unknown binding partners. Understanding the structural basis of ligand selectivity will be paramount. For example, studies on lysophosphatidylserine (B10771985) (LysoPS) have identified multiple GPCRs (GPR34/LPS1, P2Y10/LPS2, and GPR174/LPS3), highlighting the potential for a family of receptors with distinct specificities for different lysophospholipids. nih.govresearchgate.net Similarly, the discovery that lysophosphatidylinositol (LPI) is a ligand for GPR55 opens up avenues for exploring related receptors for other lysophospholipids like LPE. nih.govnih.gov
Comprehensive Mapping of Lysophosphatidylethanolamine-Specific Signaling Networks
Once specific receptors for stearoyl LPE are identified, the next critical step will be to comprehensively map the downstream signaling networks they activate. This involves tracing the flow of information from the cell surface to the nucleus, leading to specific cellular responses. Current research indicates that LPEs can activate various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. mdpi.comnih.gov Specifically, 18:0 LPE has been shown to activate the MAPK/ERK1/2 pathway in pre-osteoblast cells. nih.gov
Further research will need to utilize techniques like functional interaction proteomics to map the protein-protein interactions that occur upon receptor activation. nih.gov This will help to build a comprehensive picture of the signaling cascade, identifying key kinases, phosphatases, and transcription factors involved. Understanding these networks is crucial, as their dysregulation is often implicated in disease. embopress.org For example, in human SH-SY5Y neuroblastoma cells, LPE has been shown to induce an increase in intracellular calcium through LPA1 receptors, involving G-protein-coupled receptors, phospholipase C, and IP3 receptors. nih.gov This highlights the complexity of LPE signaling and the need for detailed mapping in different cell types.
Identifying Key Enzymes Regulating Lysophosphatidylethanolamine Levels in Health and Disease
The cellular concentration of stearoyl LPE is tightly controlled by a balance of synthesis and degradation enzymes. The primary route of LPE formation is through the hydrolysis of phosphatidylethanolamine (B1630911) by phospholipase A1/A2. nih.govwikipedia.org Conversely, acyl-CoA:lysophosphatidylethanolamine acyltransferases (LPEATs) are responsible for re-acylating LPE to form phosphatidylethanolamine. nih.gov
A key enzyme in the broader context of fatty acid metabolism that influences the availability of stearoyl-CoA, the precursor for stearoyl LPE, is stearoyl-CoA desaturase (SCD). gsartor.org SCD is the rate-limiting enzyme in the synthesis of monounsaturated fatty acids from saturated fatty acids. gsartor.orgnih.gov The ratio of saturated to monounsaturated fatty acids is critical for membrane composition and has been implicated in various diseases. gsartor.org Therefore, the activity of SCD can indirectly influence the levels of stearoyl LPE by controlling the pool of its saturated fatty acid precursor.
Future research should focus on identifying and characterizing all the key enzymes involved in stearoyl LPE metabolism. This includes identifying specific phospholipases and LPEATs with a preference for stearoyl-containing phospholipids (B1166683). Understanding how the expression and activity of these enzymes are regulated in different tissues and disease states will be crucial for developing therapeutic strategies. For instance, studies on LPEATs in Camelina sativa have shown that different isoforms exhibit distinct substrate preferences and are regulated by temperature, highlighting the complexity of phospholipid remodeling. nih.gov
Development of Mechanistic Therapeutic Strategies Targeting Lysophosphatidylethanolamine Pathways (Preclinical)
A thorough understanding of the receptors, signaling pathways, and regulatory enzymes of stearoyl LPE will pave the way for the development of novel therapeutic strategies. These strategies could involve the development of small molecule inhibitors or activators targeting specific components of the LPE pathway. For example, if a specific receptor for stearoyl LPE is found to be overactive in a particular cancer, a targeted antagonist could be developed. The development of inhibitors for the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer, serves as a model for this type of targeted therapy. researchgate.netnih.gov
Preclinical studies will be essential to test the efficacy and specificity of these potential therapeutics. This will involve using cell culture models and animal models of disease to assess the effects of modulating the stearoyl LPE pathway. Nanomedicine strategies, such as lipid-based nanoparticles, could be employed to deliver these therapeutic agents specifically to target tissues, minimizing off-target effects. nih.gov The ultimate goal is to translate these preclinical findings into clinical applications for a variety of diseases where stearoyl LPE signaling is implicated.
Integration of Multi-Omics Data for Systems-Level Understanding of Lysophosphatidylethanolamine Biology
To gain a truly comprehensive understanding of the role of stearoyl LPE, it will be necessary to integrate data from multiple "omics" platforms. nih.govnih.gov This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the biological system. nih.gov By analyzing how changes in the levels of stearoyl LPE correlate with changes in gene expression, protein levels, and other metabolites, researchers can uncover novel connections and pathways.
Q & A
Q. What analytical techniques are recommended for quantifying stearoyl lysophosphatidylethanolamine in biological samples?
To quantify this compound (LPE 18:0), use high-performance liquid chromatography (HPLC) with biphenylcarbonyl derivatization for enhanced UV detection (sensitivity: 0.3–0.4 ng lipid phosphorus). This method separates plasmalogens from diacyl/alkylacyl species . For complex lipidomic profiling, liquid chromatography-mass spectrometry (LC/MS) is preferred, as it distinguishes LPE species (e.g., 18:0/0:0) and allows quantification via normalized ion intensities (e.g., using Makerlynx software and iMass Bank databases) . In clinical lipidomics, sum lipid class values (e.g., total LPE) to reduce dimensionality before applying ANOVA or T-tests .
Q. How does this compound influence plant defense mechanisms?
this compound enhances plant resistance by modulating jasmonic acid (JA) signaling and reactive oxygen species (ROS) homeostasis . Experimental designs should include:
- Pathogen inoculation (e.g., necrotrophic fungi) with LPE 18:0 treatment.
- ROS quantification via fluorescent probes (e.g., H2DCFDA).
- JA pathway markers (e.g., LOX2, AOS transcripts) measured by qRT-PCR.
- Statistical analysis: one-way ANOVA with Tukey post-hoc test (p ≤ 0.05 threshold; asterisks for significance levels) .
Q. What statistical approaches are appropriate for analyzing metabolic variations in cohort studies involving this compound?
For epidemiological studies (e.g., air pollution exposure), use:
- Metabolome-wide association studies (MWAS) to link LPE 18:0 levels with environmental factors.
- Principal Component Analysis (PCA) to reduce macronutrient data covariates (e.g., PC1 explains 57.1% variance in carbohydrates/animal fat).
- Interaction analysis (e.g., stratified models for APOE-ε4 allele carriers vs. non-carriers) to resolve modifier effects. Report slopes adjusted for covariates like Alzheimer’s disease status .
Advanced Research Questions
Q. How do genetic modifiers like APOE-ε4 influence the association between PMexposure and this compound levels?
APOE-ε4 carriers exhibit inverse associations between PM2.5 and LPE 18:0, while non-carriers show positive correlations. To validate:
- Stratify cohort data by APOE genotype and Alzheimer’s disease status.
- Use linear mixed models with interaction terms (e.g., PM2.5 × APOE-ε4).
- Adjust for dietary covariates via PCA (e.g., PC4 explains 0.01% variance but modifies 39 metabolic features) .
Q. What experimental strategies resolve contradictions in acyltransferase specificity for this compound biosynthesis?
For yeast and plant systems:
- pH optimization assays (pH 7–7.5 for ALE1 in S. cerevisiae) .
- Substrate competition experiments using unsaturated vs. saturated acyl-CoAs.
- Gene knockout models (e.g., ale1Δ yeast) to confirm enzyme dependency.
- Localization studies (e.g., mitochondrial-associated ER membranes) via subcellular fractionation .
Q. How can lipidomic networks map this compound’s role in neurological pathways?
In Alzheimer’s research:
- Use untargeted metabolomics (LC/MS) to identify LPE 18:0 in brain tissue.
- Link to MAPK activation via phosphoproteomics (e.g., ERK1/2 phosphorylation).
- Pathway enrichment analysis (e.g., glycerophospholipid metabolism) with tools like MetaboAnalyst.
- Validate neurotrophic effects in neuronal cell lines via calcium imaging (LPE 18:0-induced [Ca²⁺] increase) .
Methodological Notes
- Enzyme assays : For acyltransferase activity, measure CoA-dependent acylation of lyso-PE using radiolabeled stearoyl-CoA .
- Comparative studies : Contrast LPE 18:0 with other lysolipids (e.g., lysophosphatidylcholine) using dose-response curves (e.g., 50 µM lyso-PC vs. lyso-PE in arachidonate release assays) .
- Data validation : Replicate findings in orthogonal models (e.g., yeast, plant, murine macrophages) to confirm conserved mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
